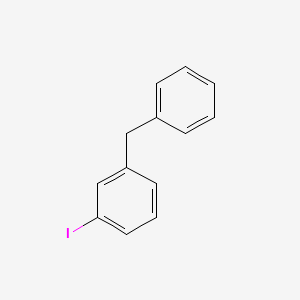

1-Benzyl-3-iodobenzene

Description

Significance of Aryl Halides and Benzylic Moieties in Advanced Organic Synthesis

Aryl halides are fundamental precursors in a vast array of organic transformations, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. numberanalytics.comwikipedia.org The carbon-halogen bond in aryl halides, especially the C-I bond in aryl iodides, is susceptible to oxidative addition by transition metal catalysts, such as palladium complexes. acs.orgontosight.ai This reactivity is the cornerstone of powerful bond-forming methodologies like the Suzuki-Miyaura, Heck, and Sonogashira couplings, which are indispensable for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. ontosight.ai Aryl iodides are generally more reactive than their bromide or chloride counterparts, often enabling milder reaction conditions. ontosight.aiwikipedia.org

The benzylic moiety, characterized by a methylene (B1212753) group attached to a phenyl ring, also possesses distinct reactivity. nih.gov The C-H bonds at the benzylic position are weaker than typical alkane C-H bonds, making them susceptible to functionalization through various strategies, including radical reactions and transition-metal-catalyzed C-H activation. nih.govgbcramgarh.in This allows for the introduction of a wide range of functional groups, further expanding the synthetic utility of molecules containing this scaffold. nih.gov

Overview of 1-Benzyl-3-iodobenzene as a Bifunctional Building Block

This compound uniquely combines the reactivity of both an aryl iodide and a benzylic group within a single molecule. This dual functionality allows for a programmed, stepwise approach to molecular elaboration. The iodo-substituent provides a handle for introducing various aryl, alkyl, or heteroatom groups through well-established cross-coupling protocols. ontosight.ai Subsequently, or concurrently, the benzylic position can be functionalized, offering a second point of diversification. nih.gov This bifunctional nature makes this compound a versatile precursor for the synthesis of a diverse array of complex molecules from a common starting material. The strategic placement of the benzyl (B1604629) and iodo groups in a meta-relationship on the benzene (B151609) ring also influences the electronic properties and steric environment of the molecule, which can be exploited in directing further chemical modifications.

Current Research Landscape and Future Directions for the Compound

Current research involving this compound and structurally related compounds focuses on expanding their applications in novel synthetic methodologies. For instance, the development of new catalytic systems that can selectively activate one functional group in the presence of the other is an active area of investigation. This includes exploring chemoselective cross-coupling reactions and direct C-H functionalization of the benzylic position.

Future research is likely to delve deeper into the application of this compound in the synthesis of complex target molecules, such as natural products and pharmacologically active compounds. The development of stereoselective functionalization at the benzylic position would represent a significant advancement, opening up avenues for the creation of chiral molecules with specific biological activities. Furthermore, the integration of this compound into automated synthesis platforms could accelerate the discovery of new chemical entities with desirable properties. The inherent modularity of this building block makes it an ideal candidate for combinatorial chemistry and the generation of molecular libraries for high-throughput screening.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 92903-39-4 sigmaaldrich.com |

| Molecular Formula | C₁₃H₁₁I |

| Molecular Weight | 294.13 g/mol |

| Appearance | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

Table 2: Reactivity Profile of Functional Moieties

| Functional Moiety | Type of Reactions | Key Intermediates |

| Aryl Iodide | Suzuki-Miyaura Coupling, Heck Reaction, Sonogashira Coupling, Buchwald-Hartwig Amination, Carbonylation acs.orgontosight.aiwikipedia.org | Aryl-Palladium(II) complexes acs.org |

| Benzylic Group | Radical Halogenation, Oxidation, C-H Activation/Functionalization nih.govgbcramgarh.in | Benzylic radicals, Benzylic carbocations gbcramgarh.in |

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11I/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVOCNBOEEZABJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Pathways of 1 Benzyl 3 Iodobenzene

Electrophilic Aromatic Substitution (EAS) on the 1-Benzyl-3-iodobenzene Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. In this compound, the reactivity of the ring and the position of substitution are controlled by the combined electronic effects of the benzyl (B1604629) and iodo groups.

Substituents on a benzene ring significantly influence the rate of electrophilic aromatic substitution by either donating or withdrawing electron density, thereby making the ring more or less nucleophilic. Groups that increase the reaction rate relative to benzene are termed "activating," while those that decrease the rate are "deactivating". masterorganicchemistry.comchemistrysteps.comleah4sci.com

Benzyl Group : The benzyl group, an alkyl-type substituent, is classified as an activating group . chemistrysteps.comuobabylon.edu.iq It donates electron density to the aromatic ring primarily through an inductive effect. This effect makes the benzene ring more electron-rich and thus more reactive towards electrophiles compared to unsubstituted benzene. chemistrysteps.com Groups that donate electron density speed up the formation of the positively charged intermediate (the sigma complex), which is the rate-determining step in most EAS reactions. libretexts.orgvanderbilt.edu

| Substituent | Classification | Primary Electronic Effect | Effect on Ring Reactivity (EAS) |

|---|---|---|---|

| Benzyl (-CH₂Ph) | Activating | Electron-donating (Inductive Effect) | Increases rate |

| Iodo (-I) | Deactivating | Electron-withdrawing (Inductive Effect > Resonance Donation) | Decreases rate |

The directing effect of a substituent determines the position (ortho, meta, or para) at which an incoming electrophile will attack the ring.

Benzyl Group Director Effect : As an activating alkyl group, the benzyl group is an ortho-, para-director . uobabylon.edu.iq It directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself.

Iodo Group Director Effect : Despite being deactivating, the iodo group is also an ortho-, para-director . uobabylon.edu.iqpressbooks.publibretexts.orgyoutube.com This is because its resonance effect, although weak, helps to stabilize the carbocation intermediate when the attack occurs at the ortho and para positions by delocalizing the positive charge onto the iodine atom. pressbooks.pub

In this compound, the directing effects of the two substituents must be considered simultaneously. The benzyl group is at position C1, and the iodo group is at C3.

The benzyl group (activating) directs incoming electrophiles to positions C2, C4, and C6 .

The iodo group (deactivating) directs incoming electrophiles to positions C2, C4, and C6 .

In this case, the directing effects of both groups are reinforcing , as they both direct substitution to the same carbons. The position of the new substituent is ultimately determined by the more powerful activating group and steric factors. masterorganicchemistry.commsu.edu The benzyl group is the stronger activating group and will therefore have the dominant influence on regioselectivity.

The possible substitution positions are:

C2 : This position is ortho to both the benzyl and iodo groups. However, it is sterically hindered due to being situated between two substituents.

C4 : This position is para to the activating benzyl group and ortho to the deactivating iodo group.

C6 : This position is ortho to the activating benzyl group and meta to the iodo group.

Considering electronic effects, the activating benzyl group strongly favors substitution at its ortho (C2, C6) and para (C4) positions. Given the steric hindrance at C2, the primary products of electrophilic aromatic substitution on this compound are expected to be the 4- and 6-substituted isomers . chemistrytalk.org

| Position | Relation to Benzyl (C1) | Relation to Iodo (C3) | Predicted Reactivity |

|---|---|---|---|

| C2 | Ortho | Ortho | Electronically favored but sterically hindered |

| C4 | Para | Ortho | Electronically favored, less hindered; likely major product |

| C5 | Meta | Meta | Electronically disfavored |

| C6 | Ortho | Meta | Electronically favored, less hindered; likely major product |

Nucleophilic Substitution Reactions at the Aryl Iodide Center

Aryl halides are generally resistant to nucleophilic substitution via classic SN1 or SN2 mechanisms. wikipedia.org However, substitution can occur through other pathways, most notably the nucleophilic aromatic substitution (SNAr) addition-elimination mechanism.

The SNAr mechanism requires two main conditions:

The presence of a good leaving group on the aromatic ring.

The presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. uomustansiriyah.edu.iqchemistrysteps.com

In this compound, the iodine atom is an excellent leaving group. However, the molecule lacks the strong EWGs, such as a nitro group, necessary to activate the ring towards nucleophilic attack. uomustansiriyah.edu.iq The benzyl group is an electron-donating group, which deactivates the ring for nucleophilic substitution by increasing its electron density. youtube.com

Therefore, direct nucleophilic displacement of the iodine atom in this compound via the addition-elimination SNAr mechanism is expected to be very slow and require harsh reaction conditions. An alternative pathway, the elimination-addition (benzyne) mechanism, can occur in the presence of an exceptionally strong base (like sodium amide), but this often leads to a mixture of regioisomeric products. chemistrysteps.comyoutube.comdalalinstitute.com

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is highly suitable for a variety of powerful transition metal-catalyzed cross-coupling reactions. Aryl iodides are among the most reactive aryl halides for these transformations due to the relatively low strength of the C-I bond, which facilitates the crucial initial step of the catalytic cycle.

Palladium-catalyzed reactions such as the Suzuki, Heck, Negishi, and Sonogashira couplings are cornerstone methods in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. nobelprize.org These reactions generally proceed through a common catalytic cycle:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-iodine bond of this compound, forming an arylpalladium(II) intermediate.

Transmetalation (for Suzuki, Negishi, etc.) or Carbopalladation (for Heck): The second coupling partner (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the palladium center.

Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new bond and regenerating the palladium(0) catalyst. nobelprize.orgyoutube.com

The use of aryl iodides as substrates in palladium-catalyzed cross-couplings is well-established. nih.govfigshare.com Thus, this compound can serve as a versatile building block, enabling the introduction of a wide array of substituents (alkyl, alkenyl, alkynyl, aryl, etc.) at the C3 position of the benzylbenzene scaffold under mild and efficient conditions.

Nickel-Catalyzed Transformations and Their Applications

Nickel catalysis has emerged as a powerful alternative to palladium for cross-coupling reactions, often offering unique reactivity and being more cost-effective. Nickel-catalyzed reactions can facilitate the coupling of this compound with various partners. For instance, nickel-catalyzed C-S coupling reactions have been developed for the synthesis of diaryl sulfides from iodobenzenes. researchgate.net Additionally, recent advancements in nickel metallaphotoredox catalysis have enabled novel C-C and C-heteroatom bond formations, including direct C(sp³)–H cross-coupling. nih.gov

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions represent some of the earliest methods for forming carbon-heteroatom and carbon-carbon bonds. The Ullmann condensation, for example, is a classic copper-mediated reaction for the synthesis of biaryls and diaryl ethers. acs.org More contemporary copper-catalyzed coupling reactions, often employing ligands to enhance reactivity and selectivity, can be applied to substrates like this compound. For instance, copper-catalyzed N-arylation is an effective method for coupling aryl iodides with amines. researchgate.net Copper catalysis is also utilized in Sonogashira-type reactions and for the synthesis of various sulfur-containing compounds. beilstein-journals.orgmdpi.com

Functionalization and Transformations at the Benzylic Methylene (B1212753) Group

The methylene bridge connecting the two aromatic rings in this compound is a key site for chemical transformations. The proximity of the phenyl and 3-iodophenyl groups activates this "benzylic" position, making the C-H bonds weaker and more susceptible to reaction than those in a simple alkane. libretexts.orglibretexts.org This increased reactivity allows for a range of functionalization reactions, including oxidation, reduction, and substitution via halogenated intermediates.

The benzylic methylene group of diarylmethanes, such as this compound, can be readily oxidized to form the corresponding benzophenone (B1666685) derivative. This transformation is a fundamental C-H functionalization that converts relatively simple precursors into valuable ketone intermediates. mdpi.com A variety of oxidizing agents can accomplish this, with common laboratory-scale reagents including potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄). libretexts.orgmasterorganicchemistry.com These strong oxidants cleave the benzylic C-H bonds and replace them with C-O bonds, ultimately forming a carbonyl group. masterorganicchemistry.com

For this compound, this oxidation yields (3-iodophenyl)(phenyl)methanone. The reaction is robust and typically proceeds regardless of the length of an alkyl chain, cleaving it back to the benzylic carbon to form a carboxylic acid; however, in the case of a diarylmethane, the product is a ketone. libretexts.org More modern and milder methods for benzylic oxidation have also been developed, utilizing catalysts and more environmentally benign oxidants like molecular oxygen or hydroperoxides, which can offer higher selectivity. mdpi.comresearchgate.net

Table 1: Common Reagents for Benzylic Oxidation of Diarylmethanes

| Oxidizing Agent | General Conditions | Product |

| Potassium Permanganate (KMnO₄) | Hot, acidic or basic solution | Benzophenone derivative |

| Chromic Acid (H₂CrO₄) | Acidic solution, heat | Benzophenone derivative |

| Molecular Oxygen (O₂) | With metal catalyst, heat/pressure | Benzophenone derivative |

| Tert-butyl hydroperoxide (TBHP) | With metal catalyst | Benzophenone derivative |

While oxidation of the benzylic methylene is common, its reduction is less straightforward as it is already in a reduced alkyl state. The primary reductive pathway for such a moiety is hydrogenolysis, a reaction that cleaves a single bond through the addition of hydrogen. libretexts.org In the context of this compound, this would involve the cleavage of the C-C bond between the methylene group and one of the aromatic rings.

This process is typically carried out using catalytic hydrogenation, where hydrogen gas (H₂) is passed through a solution of the substrate in the presence of a heterogeneous precious metal catalyst, such as palladium on carbon (Pd/C). libretexts.orgacsgcipr.org The reaction cleaves the carbon-heteroatom or, in this case, a carbon-carbon bond, replacing it with carbon-hydrogen bonds. acsgcipr.org Hydrogenolysis of this compound would result in the formation of toluene (B28343) and iodobenzene (B50100). It is important to note that the iodo-substituent is also susceptible to hydrogenolysis (dehalogenation), which could lead to the formation of benzene as a byproduct. acsgcipr.org Selective reduction requires careful selection of the catalyst and reaction conditions. organic-chemistry.org

A versatile strategy for functionalizing the benzylic position involves a two-step sequence: initial halogenation followed by nucleophilic substitution. The benzylic hydrogens are susceptible to free-radical halogenation due to the resonance stabilization of the resulting benzylic radical. libretexts.orgyoutube.com

Step 1: Benzylic Halogenation Reagents such as N-Bromosuccinimide (NBS), often with a radical initiator like peroxide or light, are commonly used for selective bromination at the benzylic position. libretexts.orgyoutube.com This reaction introduces a bromine atom onto the methylene bridge of this compound, forming 1-(bromo(phenyl)methyl)-3-iodobenzene. This benzylic halide is significantly more reactive than its parent compound.

Step 2: Nucleophilic Substitution The resulting benzylic halide is an excellent electrophile. The carbon-bromine bond is polarized, and the benzylic position can stabilize the developing positive charge in the transition state of both SN1 and SN2 reactions. tiwariacademy.com This enhanced reactivity allows for the introduction of a wide array of nucleophiles. youtube.com For example, reaction with sodium hydroxide (B78521) would yield the corresponding alcohol, while reaction with sodium cyanide would introduce a nitrile group. These reactions provide a powerful route to a diverse range of derivatives, starting from this compound. nih.govrsc.orgnih.gov

Table 2: Examples of Nucleophilic Substitution on a Benzylic Halide

| Nucleophile | Reagent Example | Product Functional Group |

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol (-OH) |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether (-OCH₃) |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CN) |

| Azide | Sodium Azide (NaN₃) | Azide (-N₃) |

| Carboxylate | Sodium Acetate (CH₃COONa) | Ester (-OCOCH₃) |

Radical and Single Electron Transfer (SET) Processes Involving this compound

The presence of both a weak C–I bond and reactive benzylic C–H bonds makes this compound a substrate for various radical and single-electron transfer (SET) processes.

Aryl iodides are known to react with radical species. In the presence of phenyl radicals, aryl iodides can undergo a radical substitution reaction. chemrxiv.org Phenyl radicals can be generated from various precursors, and their reaction with this compound would likely target the C-I bond, leading to the formation of biphenyl (B1667301) derivatives. The high reactivity of aryl radicals means they are difficult to identify directly, but their involvement can be inferred from the product distribution. nih.gov

The benzylic C-H bonds are also susceptible to abstraction by highly reactive radicals. For instance, the benzyl radical itself is known to undergo complex isomerization and decomposition pathways at high temperatures rather than simple bond breakage. researchgate.net Reaction with atomic hydrogen would lead to abstraction of a benzylic hydrogen, forming a resonance-stabilized 1-(3-iodophenyl)-1-phenylmethyl radical. This intermediate could then participate in further radical chain reactions or recombination processes.

Electrochemical Reactions and Electrocatalysis

The electrochemistry of this compound is dominated by the reactivity of the aryl iodide moiety. Aryl halides, particularly iodides, can be electrochemically reduced, leading to the cleavage of the carbon-halogen bond. researchgate.net This process typically involves the transfer of an electron to the molecule to form a radical anion, which then rapidly fragments to produce an aryl radical and an iodide ion. researchgate.net

This electrochemically generated aryl radical can then be further reduced to an anion or can participate in subsequent chemical reactions, such as hydrogen atom abstraction from the solvent or coupling reactions. rsc.org The reduction potential for aryl iodides is significantly less negative than for the corresponding bromides and chlorides, making the C-I bond the most reactive site for electrochemical reduction. researchgate.net

Electrocatalysis can be employed to facilitate these reactions at lower overpotentials. For example, transition metal complexes can act as mediators, transferring electrons to the aryl iodide and facilitating the C-I bond cleavage. rsc.org Furthermore, electrochemical methods offer a green alternative for inducing reactions, such as the hydroxylation of aryl halides to phenols, using electrons as traceless reagents. researchgate.netrsc.org While direct studies on this compound may be limited, the well-established electrochemical behavior of aryl iodides provides a strong framework for predicting its reactivity. researchgate.netresearchgate.netrsc.org

Electrocatalytic Reduction of Aryl Halides

The electrocatalytic reduction of aryl halides is a powerful method for the formation of carbon-carbon bonds, offering a greener alternative to traditional chemical reductants. This process typically involves the use of a transition metal catalyst, such as a nickel complex, which is electrochemically reduced to a lower oxidation state. This activated catalyst then reacts with the aryl halide, leading to the cleavage of the carbon-halogen bond and the formation of an organometallic intermediate. This intermediate can then participate in a variety of coupling reactions.

In the context of compounds structurally similar to this compound, such as benzyl halides, nickel-catalyzed electroreductive coupling reactions have been extensively studied. For instance, the enantioselective coupling of benzyl chlorides with alkenyl bromides has been achieved with high efficiency and enantioselectivity. nih.gov These reactions are typically carried out in an undivided electrochemical cell, employing a sacrificial anode (e.g., zinc) and a cathode material like reticulated vitreous carbon (RVC). nih.gov

The selection of the electrolyte is crucial for the success of these reactions. Studies have shown that sodium iodide (NaI) can serve a dual role as both a reaction additive to improve yields and as the electrolyte. nih.gov The use of other electrolytes, such as tetrabutylammonium (B224687) salts, has been found to result in lower yields and enantioselectivities in certain cases. nih.gov

The following table summarizes typical conditions and results for the nickel-catalyzed electroreductive coupling of a benzyl halide, which can be considered analogous to the potential reactivity of this compound.

Table 1: Nickel-Catalyzed Electroreductive Coupling of Benzyl Chloride with an Alkenyl Bromide

| Entry | Catalyst Loading (mol %) | Ligand Loading (mol %) | Electrolyte | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| 1 | 10 | 15 | NaI | 80 | 91 |

| 2 | 10 | 10 | NaI | 76 | 91 |

| 3 | 10 | 15 | TBAI | 65 | 85 |

| 4 | 10 | 15 | TBAPF6 | 55 | 80 |

| 5 | 0 | 15 | NaI | 0 | - |

| 6 | 10 | 0 | NaI | 5 | 0 |

TBAI = Tetrabutylammonium iodide, TBAPF6 = Tetrabutylammonium hexafluorophosphate. Data adapted from a study on a model system. nih.gov

The data clearly indicates the essential role of both the nickel catalyst and the chiral ligand in achieving a high yield and enantioselectivity. In the absence of the nickel catalyst, no product is formed, and without the ligand, only a racemic product is obtained in a very low yield. nih.gov

Mechanistic Investigations of Electrochemical Transformations

The electrochemical reduction of aryl iodides, such as iodobenzene, is generally understood to proceed through a stepwise mechanism. The initial step involves the transfer of a single electron to the aryl iodide molecule, forming a radical anion. This radical anion is highly unstable and rapidly undergoes cleavage of the carbon-iodine bond to generate an aryl radical and an iodide ion.

In the absence of a catalyst, the aryl radical can then be further reduced at the electrode surface to form an aryl anion, which can be protonated by a suitable proton source in the solvent. acs.org However, in the presence of a catalyst, the aryl radical can be intercepted to form new chemical bonds.

For benzyl halides, the mechanism of electrochemical reduction can be influenced by the nature of the electrode material. At inert electrodes, the reduction is believed to occur via a concerted electron transfer, leading directly to a benzyl radical.

The general mechanism for the nickel-catalyzed electroreductive coupling of a benzyl halide (as a proxy for this compound) with another electrophile can be outlined as follows:

Catalyst Activation: The Ni(II) precatalyst is reduced at the cathode to a more reactive Ni(I) or Ni(0) species.

Oxidative Addition: The activated nickel catalyst undergoes oxidative addition with the benzyl halide, cleaving the carbon-halogen bond and forming a benzyl-nickel intermediate.

Second Electrophile Interaction: This organonickel intermediate then reacts with the second electrophile (e.g., an alkenyl bromide).

Reductive Elimination: The final step is a reductive elimination from the nickel center, which forms the new carbon-carbon bond of the product and regenerates a Ni(I) species that can re-enter the catalytic cycle.

Control experiments have demonstrated that passing an electric current is essential for these reactions to proceed efficiently, highlighting the electrochemical nature of the catalyst turnover. nih.gov While a slow reaction may occur due to direct reduction by the sacrificial zinc anode, the application of an external potential is necessary to overcome the cell's overpotential and drive the reaction to completion. nih.gov

Mechanistic Investigations of 1 Benzyl 3 Iodobenzene Transformations

Elucidation of Cross-Coupling Reaction Mechanisms

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. 1-Benzyl-3-iodobenzene, as an aryl iodide, is a common substrate in these transformations, particularly those catalyzed by transition metals like palladium. nih.govnih.govchemistryviews.org

Catalytic Cycles: Oxidative Addition, Transmetalation, Reductive Elimination

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. rsc.orgresearchgate.netcolab.ws

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl iodide, in this case, this compound, to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-iodine bond and the formation of a new palladium(II) species. The reactivity of aryl halides in this step generally follows the trend I > Br > Cl > F, making aryl iodides like this compound highly reactive substrates.

Transmetalation: Following oxidative addition, a transmetalation step occurs where an organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) transfers its organic group to the palladium(II) complex. This step regenerates the metal salt of the coupling partner.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups attached to the palladium(II) center couple to form the desired product, and the palladium catalyst is regenerated in its low-valent state, allowing it to re-enter the catalytic cycle.

Role of Ligands and Catalytic Species Speciation

Ligands play a crucial role in modulating the reactivity and stability of the palladium catalyst throughout the catalytic cycle. nih.govrsc.orgsemanticscholar.org The choice of ligand can significantly influence the rate of oxidative addition, prevent catalyst decomposition, and facilitate the reductive elimination step.

For cross-coupling reactions involving aryl iodides, phosphine (B1218219) ligands are commonly employed. nih.gov The electronic and steric properties of the phosphine ligand can be tuned to optimize the reaction outcome. For instance, bulky, electron-rich phosphine ligands can promote the oxidative addition of less reactive aryl halides and enhance the rate of reductive elimination.

The speciation of the catalytic species, i.e., the different forms the catalyst can exist in during the reaction, is also a critical factor. In some cases, the active catalyst may be a monomeric palladium complex, while in others, dimeric or polymeric species may be involved. Understanding the speciation of the catalyst is essential for optimizing reaction conditions and achieving high catalytic efficiency.

Mechanistic Insights into Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds, including the benzene (B151609) rings of this compound. libretexts.orgwikipedia.orglibretexts.org The benzyl (B1604629) and iodo substituents on the benzene ring influence the rate and regioselectivity of the substitution.

Intermediates and Transition State Analysis

The classical mechanism for electrophilic aromatic substitution proceeds through a two-step process involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comnih.gov

Formation of the Arenium Ion: The reaction is initiated by the attack of an electrophile on the π-electron system of the aromatic ring. This step is typically the rate-determining step and leads to the formation of the arenium ion, in which the aromaticity of the ring is temporarily disrupted.

Deprotonation: In the second step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

Recent computational and experimental studies have provided deeper insights into the mechanism of EAS, suggesting that in some cases, the reaction may proceed through a concerted mechanism without the formation of a distinct arenium ion intermediate. nih.govsemanticscholar.orgnih.gov The nature of the electrophile, the solvent, and the substituents on the aromatic ring can all influence the operative mechanism.

Quantitative Assessment of Substituent Effects

The benzyl and iodo groups on the benzene ring of this compound exert both inductive and resonance effects that influence the reactivity and orientation of electrophilic attack. libretexts.orgminia.edu.eglumenlearning.com

Benzyl Group: The benzyl group is generally considered to be a weakly activating, ortho-, para-directing group. Its activating nature is attributed to hyperconjugation, which donates electron density to the ring, stabilizing the arenium ion intermediate.

Iodo Group: The iodo group is a deactivating, ortho-, para-directing group. Its deactivating nature is due to its electron-withdrawing inductive effect, which outweighs its electron-donating resonance effect. Despite being deactivating, the iodo group directs incoming electrophiles to the ortho and para positions due to the stabilization of the arenium ion intermediate through resonance involving the lone pairs of electrons on the iodine atom.

Studies on Hypervalent Iodine Intermediates in Benzyl-Iodobenzene Systems

Hypervalent iodine compounds, in which the iodine atom has a formal oxidation state higher than +1, have emerged as versatile reagents and intermediates in organic synthesis. acs.orgprinceton.eduorganic-chemistry.org The iodine atom in this compound can be oxidized to form hypervalent iodine species, which can then participate in a variety of transformations.

Recent research has explored the reactivity of benzyl hypervalent iodine intermediates, particularly in the context of rearrangements and coupling reactions. beilstein-journals.orgnih.govresearchgate.net These studies suggest that hypervalent iodine can exhibit metal-like properties, enabling it to participate in processes such as transmetalation. nih.gov

The formation of hypervalent iodine intermediates from this compound can be achieved using various oxidizing agents. nih.gov The resulting hypervalent iodine species can then react with nucleophiles or undergo rearrangements to form new carbon-carbon or carbon-heteroatom bonds. The study of these intermediates provides valuable insights into the reactivity of iodine in higher oxidation states and opens up new avenues for synthetic methodology development.

Reductive Iodonio-Claisen Rearrangements

The reductive iodonio-Claisen rearrangement (RICR) has been a subject of investigation in the context of hypervalent iodine chemistry. This rearrangement is analogous to the classical Claisen rearrangement, a nih.govnih.gov-sigmatropic shift that typically results in ortho-selectivity. In the case of benzyl hypervalent iodine intermediates, a similar ortho-selective C-C bond formation was anticipated. The proposed mechanism involves a concerted process where the benzyl group migrates to the ortho position of the iodobenzene (B50100) ring, with the concurrent reduction of the iodine(III) center to iodine(I). This pathway is believed to proceed through a six-membered transition state, a characteristic feature of sigmatropic rearrangements.

However, experimental observations with benzyl hypervalent iodine intermediates have revealed a deviation from the expected ortho-selectivity, leading to the exploration of alternative mechanistic proposals.

Transmetallation Mechanisms Involving Benzyl Hypervalent Iodine

An alternative mechanistic pathway that has been proposed to explain the reactivity of benzyl hypervalent iodine intermediates is a transmetallation process. This mechanism is particularly relevant when benzyl groups are delivered from organometallic or organometalloid reagents, such as those containing silicon or boron. It is theorized that the hypervalent iodine center, exhibiting metal-like properties, can undergo a transmetallation event with the benzyl-containing reagent.

This process is distinct from the pericyclic mechanism of the RICR and is thought to proceed through a different set of intermediates. The displacement of silyl (B83357) or boron groups by the hypervalent iodine suggests a direct transfer of the benzyl group to the iodine, forming a benzyl-iodonium species. Subsequent reductive elimination would then lead to the final benzylation product. This transmetallation pathway is a key component of a broader mechanistic framework known as hypervalent iodine-guided electrophilic substitution (HIGES). The HIGES mechanism has been invoked to explain the observed para-selectivity in the benzylation of aryl iodides, a stark contrast to the ortho-selectivity of the traditional iodonio-Claisen rearrangement. Crossover experiments have been conducted to rule out a simple stepwise reaction, lending support to a concerted mechanism for the C-C bond formation following the initial transmetallation.

Kinetic Analysis of Reactions Involving this compound

A comprehensive kinetic analysis of reactions involving this compound is crucial for a complete mechanistic understanding. Such studies would provide quantitative data on reaction rates and the influence of various experimental parameters. However, specific kinetic data for reactions of this compound are not extensively reported in the literature. Therefore, the following discussion is based on the general principles of related Claisen rearrangements and reactions involving hypervalent iodine compounds.

Determination of Reaction Order and Rate Constants

For a typical Claisen rearrangement, the reaction is known to follow first-order kinetics, consistent with an intramolecular, concerted mechanism. The rate of the reaction is dependent on the concentration of the substrate. The rate constant (k) for such a rearrangement can be determined by monitoring the disappearance of the reactant or the appearance of the product over time.

In the context of reactions involving this compound, particularly those proceeding through a hypervalent iodine intermediate, the determination of the reaction order would be essential to distinguish between unimolecular and bimolecular pathways. For instance, if the reaction involves an external reagent for activation or benzyl group transfer, the reaction order with respect to that reagent would also need to be determined.

Table 1: Hypothetical Rate Data for a Reaction of this compound

| Experiment | Initial [this compound] (M) | Initial [Reagent B] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.0 x 10-4 |

| 2 | 0.2 | 0.1 | 2.0 x 10-4 |

This table is illustrative and does not represent actual experimental data.

Influence of Solvent, Temperature, and Concentration on Reaction Kinetics

The kinetics of the Claisen rearrangement are known to be significantly influenced by the reaction environment.

Solvent: Polar solvents tend to accelerate the Claisen rearrangement. Hydrogen-bonding solvents, in particular, can lead to substantial rate enhancements. For example, ethanol/water mixtures have been shown to increase the rate constant by an order of magnitude compared to less polar solvents like sulfolane (B150427) wikipedia.org. This effect is attributed to the stabilization of the polar transition state.

Temperature: As with most chemical reactions, the rate of the iodonio-Claisen rearrangement is expected to increase with temperature, following the Arrhenius equation. The activation energy for the rearrangement is a key parameter that can be determined from the temperature dependence of the rate constant.

Table 2: General Influence of Reaction Conditions on Claisen Rearrangement Kinetics

| Parameter | Effect on Rate | Rationale |

|---|---|---|

| Solvent Polarity | Increased polarity generally increases the rate. | Stabilization of the polar transition state. |

| Temperature | Increased temperature increases the rate. | Provides sufficient energy to overcome the activation barrier. |

| Concentration | Rate is dependent on the concentration of reactants as defined by the rate law. | Higher concentration leads to more frequent molecular encounters (for bimolecular steps). |

Investigation of Regioselectivity and Stereoselectivity in Synthetic Pathways

The control of regioselectivity and stereoselectivity is a paramount goal in organic synthesis. For reactions involving this compound, these aspects are critical in determining the structure of the final products.

Investigation of Regioselectivity

Regioselectivity in the context of reactions of this compound primarily concerns the position of benzylation on the aromatic ring. As discussed, the classical iodonio-Claisen rearrangement is expected to yield the ortho-substituted product. However, the competing HIGES mechanism, proceeding through a transmetallation step, has been shown to favor the formation of the para-substituted product.

The factors influencing this switch in regioselectivity are a key area of mechanistic investigation. The nature of the activating agent, the type of benzylating agent (e.g., benzyltrimethylsilane (B1265640) vs. benzyltrifluoroborate), and the electronic properties of the substituents on the iodobenzene ring are all thought to play a role. For instance, electron-donating groups on the aryl iodide have been observed to influence the substitution pattern on the ring.

Investigation of Stereoselectivity

Stereoselectivity becomes a consideration when chiral centers are involved in the reaction. In the context of the iodonio-Claisen rearrangement, if the migrating benzyl group or the iodobenzene scaffold contains stereocenters, the potential for diastereoselectivity or enantioselectivity arises. The concerted nature of the nih.govnih.gov-sigmatropic rearrangement suggests that the reaction should be stereospecific, with the stereochemistry of the starting material influencing the stereochemistry of the product. This is often governed by the preference for a chair-like transition state to minimize steric interactions.

While the development of stereoselective transformations using chiral hypervalent iodine reagents is an active area of research, specific studies on the stereoselective reactions of this compound are not widely documented. The design of chiral ligands or auxiliaries that could effectively control the stereochemical outcome of benzylation reactions involving this substrate remains a challenge for synthetic chemists.

Spectroscopic Characterization and Computational Chemistry Studies of 1 Benzyl 3 Iodobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-benzyl-3-iodobenzene, ¹H and ¹³C NMR would reveal the precise arrangement of hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy for Proton Environment Elucidation

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is determined by its local electronic environment. The spectrum of this compound is expected to show distinct signals for the benzylic protons and the aromatic protons on both phenyl rings.

The methylene (B1212753) bridge protons (-CH₂-) are anticipated to appear as a singlet, as they are chemically equivalent and lack adjacent protons for coupling. This peak would likely be found in the range of 3.9-4.2 ppm, a typical region for benzylic protons.

The protons of the unsubstituted phenyl ring are expected to appear as a multiplet between 7.20 and 7.40 ppm. The protons on the 3-iodophenyl ring will be more deshielded and split into a more complex pattern due to their distinct electronic environments and coupling with each other. Based on data for similar structures, the proton between the two substituents (at C2) would be the most deshielded, appearing as a singlet or a triplet with small coupling constants. The other protons on the iodinated ring would appear as multiplets at slightly lower chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Methylene (-CH₂-) | ~4.0 | Singlet (s) |

| Phenyl Ring (C₆H₅-) | 7.20 - 7.40 | Multiplet (m) |

| 3-Iodophenyl Ring | 7.00 - 7.60 | Multiplet (m) |

¹³C NMR Spectroscopy for Carbon Skeleton and Electronic Structure Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The spectrum for this compound would show distinct signals for the benzylic carbon, the carbon atom bonded to iodine, and the other aromatic carbons.

The benzylic methylene carbon (-CH₂-) is expected to have a chemical shift around 41-42 ppm. The carbon atom directly attached to the iodine (C-I) is predicted to have a significantly lower chemical shift, typically around 94-95 ppm, due to the "heavy atom effect" of iodine. The other carbon atoms of the aromatic rings would appear in the typical aromatic region of 125-145 ppm. The quaternary carbons (C-1' of the phenyl ring and C-1 and C-3 of the iodophenyl ring) would generally show weaker signals than the protonated carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Methylene (-CH₂-) | ~41.5 |

| C-I (Iodophenyl Ring) | ~94.5 |

| Aromatic CH (Phenyl Ring) | 126.0 - 129.0 |

| Aromatic CH (Iodophenyl Ring) | 127.0 - 137.0 |

| Quaternary Carbons | 138.0 - 143.0 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. The molecular formula of this compound is C₁₃H₁₁I, giving it a molecular weight of approximately 294.13 g/mol .

In an electron ionization (EI) mass spectrum, a distinct molecular ion peak ([M]⁺) would be expected at m/z 294. A key fragmentation pathway for aromatic compounds is the formation of a stable benzyl (B1604629) or tropylium (B1234903) cation. nih.gov Therefore, a prominent base peak is anticipated at m/z 91, corresponding to the [C₇H₇]⁺ fragment, formed by cleavage of the bond between the methylene group and the iodinated ring.

Other significant fragments would likely include:

m/z 167: Resulting from the loss of the iodine atom ([M-I]⁺).

m/z 203: Corresponding to the iodophenyl cation ([C₆H₄I]⁺) after cleavage of the benzyl group.

m/z 77: The phenyl cation ([C₆H₅]⁺), which is a common fragment in the mass spectra of benzene (B151609) derivatives. nist.gov

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion |

| 294 | [C₁₃H₁₁I]⁺ (Molecular Ion) |

| 167 | [C₁₃H₁₁]⁺ |

| 203 | [C₆H₄I]⁺ |

| 91 | [C₇H₇]⁺ (Base Peak) |

| 77 | [C₆H₅]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by absorptions corresponding to its aromatic and aliphatic C-H bonds, as well as its carbon-carbon double bonds within the aromatic rings. youtube.com

Key expected absorption bands include:

3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

2950-2850 cm⁻¹: Aliphatic C-H stretching vibrations from the methylene (-CH₂-) group.

1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations. These often appear as a series of sharp peaks.

~700-900 cm⁻¹: C-H out-of-plane bending vibrations, which can be indicative of the substitution pattern on the benzene rings.

~1000-1100 cm⁻¹: A C-I stretching vibration may be present in this region, though it is often weak and can be difficult to assign definitively. nist.gov

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3000 | Aromatic C-H Stretch |

| 2950 - 2850 | Aliphatic C-H Stretch |

| 1600 - 1450 | Aromatic C=C Stretch |

| 700 - 900 | Aromatic C-H Out-of-Plane Bend |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π → π* transitions. The benzene ring itself has characteristic absorption bands. nist.gov The presence of the iodine substituent and the additional phenyl ring would be expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially an increase in the molar absorptivity compared to unsubstituted benzene. The spectrum would likely show a strong absorption band around 200-230 nm and a weaker, more structured band around 260-280 nm, which are typical for substituted aromatic systems. nih.gov

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. If a crystallographic analysis of this compound were performed, it would yield precise data on bond lengths, bond angles, and the dihedral angle between the two aromatic rings. This would provide an unambiguous confirmation of the meta substitution pattern of the iodine atom and reveal the molecule's preferred conformation in the crystal lattice, including intermolecular interactions like π-stacking.

Density Functional Theory (DFT) and Other Quantum Chemical Calculations

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, providing a framework for understanding the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance of accuracy and computational cost. For a molecule like this compound, which possesses conformational flexibility and diverse electronic features due to the presence of aromatic rings and a halogen substituent, DFT and other quantum chemical methods are invaluable for a detailed analysis of its characteristics.

The first step in the computational study of this compound involves geometry optimization. This process aims to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure, of the molecule. Due to the single bond connecting the benzyl group to the iodobenzene (B50100) ring, this compound can exist in various conformations arising from the rotation around this C-C bond.

Conformational analysis of this compound would involve systematically rotating the dihedral angle defined by the planes of the two aromatic rings and calculating the energy at each step. This process generates a potential energy surface that reveals the energy minima corresponding to stable conformers and the energy barriers for interconversion between them. For substituted diphenylmethanes, which share a similar structural motif, computational studies have shown that the most stable conformations are typically those that minimize steric hindrance between the two rings. In the case of this compound, the bulky iodine atom at the meta position would significantly influence the preferred orientation of the benzyl group.

Table 1: Hypothetical Torsional Angle and Relative Energy for this compound Conformers

| Conformer | Torsional Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180 | 0.00 |

| Gauche 1 | 60 | 1.5 |

| Eclipsed 1 | 0 | 5.0 |

| Gauche 2 | -60 | 1.5 |

| Eclipsed 2 | 120 | 4.8 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.

The electronic properties of this compound can be elucidated through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally indicates higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich π-systems of the benzene rings, while the LUMO may have significant contributions from the antibonding orbitals associated with the C-I bond, given the electrophilic nature of iodine.

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This table presents hypothetical values. Actual energies would be determined through DFT calculations.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are valuable for predicting sites of electrophilic and nucleophilic attack. In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would indicate electron-rich areas, such as the π-clouds of the aromatic rings, and would be susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) would highlight electron-deficient areas. Due to the electron-withdrawing nature of iodine, the area around the C-I bond is expected to exhibit a region of positive electrostatic potential, known as a σ-hole, making the iodine atom a potential site for nucleophilic or halogen bonding interactions.

DFT calculations are widely used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra can then be compared with experimental data to validate the computed structure and aid in the assignment of experimental signals.

The accuracy of DFT-predicted NMR chemical shifts has been shown to be quite high, often with mean absolute errors of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C, depending on the functional and basis set used. For this compound, the chemical shifts of the aromatic protons and carbons would be influenced by the electronic effects of the benzyl and iodo substituents, as well as the through-space effects arising from the relative orientation of the two rings.

Table 3: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C-I | 95.2 | 94.8 |

| C-benzyl | 142.5 | 142.1 |

| Benzyl CH₂ | 41.8 | 41.5 |

Note: This table contains hypothetical data for illustrative purposes.

Computational chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a proposed reaction pathway can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and kinetics of the reaction.

For instance, the investigation of nucleophilic aromatic substitution reactions at the iodinated carbon would involve locating the transition state structure for the addition of a nucleophile and the subsequent departure of the iodide ion. The calculated activation barrier would provide a quantitative measure of the reaction rate. Similarly, reactions involving the benzylic C-H bonds, such as radical halogenation, could be studied by modeling the transition states for hydrogen abstraction.

DFT calculations can be used to assess the relative stabilities of different isomers of benzyl iodobenzene. For example, the relative energies of 1-benzyl-2-iodobenzene, this compound, and 1-benzyl-4-iodobenzene can be computed to determine the most thermodynamically stable isomer. These calculations would take into account the electronic and steric effects of the substituent positions.

Furthermore, the energy barriers for the interconversion between these isomers, for instance, through an iodine migration mechanism, could be investigated by locating the relevant transition states. Such studies are crucial for understanding the potential for isomerization under different reaction conditions. Computational studies on substituted benzenes have shown that the relative stability of isomers is often governed by a combination of resonance effects, inductive effects, and steric interactions.

Applications and Advanced Synthetic Strategies Utilizing 1 Benzyl 3 Iodobenzene

1-Benzyl-3-iodobenzene as a Core Intermediate in Complex Organic Synthesis

The presence of the iodo-substituent on the phenyl ring makes this compound an excellent electrophilic partner in numerous transition-metal-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its application as a core building block for molecules of increasing complexity, including those with significant biological or material science relevance.

The synthesis of biaryl and substituted aryl structures is a fundamental objective in organic synthesis, and this compound is an ideal substrate for this purpose. It readily participates in several classes of palladium- and copper-catalyzed cross-coupling reactions to form new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming C-C bonds by coupling an organoboron reagent with an organic halide. mdpi.com this compound can react with a wide array of arylboronic acids or esters to produce functionalized diphenylmethane-based biaryls. nih.gov The reaction is known for its mild conditions and high tolerance for various functional groups. nih.govresearchgate.net

Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides, catalyzed by palladium and copper complexes, to form arylalkynes. organic-chemistry.orgnih.gov Using this compound, synthetic chemists can introduce an alkyne moiety onto the diphenylmethane (B89790) core, which can then be used for further transformations, such as in "click chemistry". organic-chemistry.orgwikipedia.org

Buchwald-Hartwig Amination: A key method for C-N bond formation, this palladium-catalyzed reaction couples aryl halides with amines. pharmaguideline.comfirsthope.co.intandfonline.com this compound can be coupled with primary or secondary amines, anilines, or even ammonia (B1221849) equivalents to synthesize a range of N-aryl compounds derived from the diphenylmethane scaffold. pharmaguideline.comgoogle.com

Ullmann Condensation: A classic copper-catalyzed reaction, the Ullmann condensation can be used to form biaryl ethers (C-O bonds) or symmetrical biaryls (C-C bonds) from aryl halides at elevated temperatures. depositolegale.itdatapdf.com While often requiring harsher conditions than palladium-catalyzed methods, it remains a valuable tool for specific transformations involving substrates like this compound. nih.govdundee.ac.uk

Table 1: Key Cross-Coupling Reactions Utilizing this compound

| Reaction Name | Bond Formed | Coupling Partner | Typical Catalysts |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Carbon-Carbon (Aryl-Aryl) | Arylboronic Acid/Ester | Palladium(0) complexes |

| Sonogashira Coupling | Carbon-Carbon (Aryl-Alkyne) | Terminal Alkyne | Palladium(0) and Copper(I) |

| Buchwald-Hartwig Amination | Carbon-Nitrogen | Amine (Primary/Secondary) | Palladium(0) complexes |

| Ullmann Condensation | Carbon-Carbon or Carbon-Oxygen | Aryl Halide (homocoupling) or Alcohol/Phenol | Copper(I) or Copper(0) |

The functional handle provided by the iodo group in this compound is instrumental in the synthesis of complex heterocyclic structures. These reactions often proceed via an initial cross-coupling step followed by an intramolecular cyclization.

Indazole Synthesis: Indazoles are a vital class of nitrogen-containing heterocycles with widespread pharmacological applications. mdpi.com Synthetic routes often rely on the cyclization of appropriately substituted aryl precursors. For instance, a common strategy involves the palladium-catalyzed intramolecular amination of arylhydrazones derived from ortho-haloaldehydes or ketones. google.com By first modifying this compound to introduce a carbonyl group and then forming a hydrazone, subsequent intramolecular coupling can yield a 1-benzyl-indazole derivative. Indeed, 1-benzyl-3-iodo-1H-indazole is a known compound used as a precursor in the synthesis of more complex indazole derivatives. nih.govdundee.ac.ukgoogle.com

Triazole Synthesis: The 1,2,3-triazole ring is a valuable scaffold in medicinal chemistry, often synthesized via the Huisgen 1,3-dipolar cycloaddition. organic-chemistry.org The copper(I)-catalyzed version of this reaction, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a cornerstone of "click chemistry". depositolegale.itdatapdf.com this compound can serve as a precursor to either of the required components. A Sonogashira coupling can introduce a terminal alkyne, which can then react with an organic azide. nih.gov Alternatively, the iodo-group can be substituted to generate an aryl azide, which can then be coupled with a terminal alkyne. nih.gov This modular approach allows for the creation of a wide variety of 1,4-disubstituted 1,2,3-triazoles built upon the 1-benzyl-3-phenyl core.

The diphenylmethane motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. pharmaguideline.comnih.gov Its derivatives are found in antihistamines, anticholinergics, and other pharmaceuticals. wikipedia.orgfirsthope.co.in The value of this compound lies in its ability to act as a starting point for creating diverse libraries of these derivatives.

The reactive C-I bond allows for the systematic modification of one of the phenyl rings through the cross-coupling reactions described previously. This enables medicinal chemists to perform structure-activity relationship (SAR) studies by introducing a variety of functional groups at the 3-position. For example, palladium-catalyzed C-H arylation methods can convert diarylmethanes into more complex triarylmethanes, which are also substructures in natural products and molecules with potent biological activities, including anticancer and antiviral properties. organic-chemistry.orgnih.gov Research has also focused on developing novel diphenylmethane-based compounds for treating neurodegenerative disorders like Alzheimer's disease. depositolegale.it The ability to functionalize this compound is key to accessing these advanced pharmaceutical scaffolds.

Contribution to Advanced Materials Chemistry

The same coupling reactions that make this compound a valuable tool in medicinal chemistry also enable its use as a building block for advanced materials. The ability to form extended, conjugated systems is particularly important for applications in organic electronics and polymer science.

Organic electronic materials, used in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), often rely on molecules with extended π-conjugated systems. rsc.org Aryl halides are fundamental precursors for constructing these systems.

Poly(aryleneethynylene)s (PAEs) are a class of conjugated polymers with interesting optoelectronic properties. Their synthesis frequently employs palladium-catalyzed coupling reactions, such as the Sonogashira reaction, to connect aromatic units with alkyne linkers. researchgate.netresearchgate.net this compound, after conversion to a di-functional monomer (e.g., by introducing a second reactive site like another iodo group or an ethynyl (B1212043) group), can be polymerized to create materials where the diphenylmethane unit is incorporated into the polymer backbone. This incorporation can influence the material's solubility, morphology, and electronic properties.

Beyond conjugated polymers, this compound serves as a versatile building block for a range of other polymeric and supramolecular structures. The C-I bond provides a reactive site for polymerization or for linking to other units.

Dendrimers and Hyperbranched Polymers: These highly branched macromolecules have unique properties due to their globular structure. Suzuki-Miyaura cross-coupling reactions are used to prepare the aryl/alkyl building blocks for these complex polymers, and aryl iodides are common starting materials for this purpose. datapdf.comnih.gov

Coordination Polymers: The iodine atom on an aryl iodide can participate in coordination chemistry. Novel silver(I) coordination polymers have been synthesized using aryl iodide-derived ligands, where the structure is built upon iodine-silver interactions. nih.gov This demonstrates the potential for this compound to act as a ligand in the construction of metal-organic frameworks (MOFs) or coordination polymers with unique structural motifs.

Development of Highly Selective Functionalization Protocols for this compound

The presence of both a benzyl (B1604629) group and an iodine atom on the benzene (B151609) ring of this compound allows for a variety of chemical transformations. The iodine atom, in particular, provides a reactive handle for numerous cross-coupling reactions, while the benzylic C-H bonds and the aromatic ring itself can also be targeted for functionalization. The key challenge and area of intense research lies in achieving high levels of selectivity—chemo-, regio-, and stereoselectivity—to control the outcome of these reactions and synthesize desired products with high purity and efficiency.

Chemo-, Regio-, and Stereoselective Transformations

The development of highly selective transformations of this compound is crucial for its effective use in multi-step syntheses. Such control allows chemists to precisely modify specific parts of the molecule without affecting other functional groups.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the case of this compound, a primary consideration is the selective reaction at the carbon-iodine (C-I) bond in the presence of the benzyl group and its associated C-H bonds. Palladium-catalyzed cross-coupling reactions are prime examples of chemoselective transformations that target the C-I bond with high fidelity.

Regioselectivity is the control of where on a molecule a reaction occurs. For this compound, this is particularly relevant when considering functionalization of the aromatic ring. While the iodine atom provides a specific site for cross-coupling, other methods like directed metalation can be employed to introduce substituents at defined positions relative to the existing groups.

Stereoselectivity involves the preferential formation of one stereoisomer over another. While this compound itself is achiral, stereoselective reactions can be crucial when it is coupled with chiral partners or when subsequent transformations introduce chiral centers.

A range of modern synthetic methodologies can be applied to achieve these selective transformations:

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are fundamental to modern organic synthesis and offer a powerful tool for the functionalization of aryl halides like this compound. nobelprize.org The choice of catalyst, ligands, base, and reaction conditions can be fine-tuned to achieve high yields and selectivity. nobelprize.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent. It is a versatile method for forming carbon-carbon bonds and is widely used in the synthesis of biaryls and other complex molecules.

Heck Coupling: In this reaction, the aryl iodide is coupled with an alkene to form a substituted alkene. It is a valuable tool for the synthesis of stilbenes and other unsaturated compounds.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, providing a direct route to aryl alkynes.

Buchwald-Hartwig Amination: This method allows for the formation of carbon-nitrogen bonds by coupling the aryl iodide with an amine. It is a key reaction in the synthesis of pharmaceuticals and other nitrogen-containing compounds.

| Cross-Coupling Reaction | Coupling Partner | Bond Formed | Potential Product from this compound |

| Suzuki-Miyaura | Organoboron reagent | C-C | Substituted (3-benzyl)biphenyls |

| Heck | Alkene | C-C | Substituted (3-benzyl)stilbenes |

| Sonogashira | Terminal alkyne | C-C | 3-Benzyl-1-(alkynyl)benzenes |

| Buchwald-Hartwig | Amine | C-N | N-Aryl-(3-benzyl)anilines |

Directed ortho-Metalation (DoM): This technique can be used to achieve regioselective functionalization of the aromatic ring. While the benzyl group is not a classical directing group for metalation, the strategic introduction of a directing group onto the benzyl moiety or the aromatic ring could enable selective deprotonation and subsequent reaction with an electrophile at a specific ortho position.

Hypervalent Iodine Chemistry: The iodine atom in this compound can be oxidized to a hypervalent state, opening up further avenues for functionalization. These hypervalent iodine reagents can act as electrophiles or participate in oxidative coupling reactions, enabling the introduction of a wide range of functional groups.

Industrial Scale Synthesis and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. Process optimization is key to ensuring a viable and sustainable manufacturing process.

The synthesis of diarylmethanes, the structural class to which this compound belongs, is a well-established area of industrial chemistry. nih.govresearchgate.netorganic-chemistry.org Several general strategies for their synthesis could be adapted for the large-scale production of this specific compound.

Potential Synthetic Routes for Industrial Scale Production:

Friedel-Crafts Benzylation: A common method for synthesizing diarylmethanes is the Friedel-Crafts benzylation of an aromatic compound. In this case, the reaction of iodobenzene (B50100) with benzyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) could be a viable route. Optimization of this process would involve selecting the most cost-effective and recyclable catalyst, minimizing the formation of poly-benzylated byproducts, and developing efficient purification methods.

Palladium-Catalyzed Cross-Coupling: While often used for functionalization, cross-coupling reactions can also be employed for the core synthesis. For instance, the Suzuki-Miyaura coupling of 3-iodophenylboronic acid with benzyl bromide could be a potential route. nih.gov For industrial applications, the cost of the palladium catalyst and the boronic acid starting material would be significant considerations. Research into catalyst recycling and the use of more economical coupling partners would be crucial for process optimization.

Reductive Coupling of Carbonyls: Another approach involves the reductive coupling of a carbonyl compound. For example, the reaction of 3-iodobenzaldehyde (B1295965) with a suitable benzylating agent followed by reduction could yield the target molecule.

Process Optimization Strategies:

The optimization of the industrial synthesis of this compound would focus on several key areas:

Catalyst Selection and Loading: Identifying a highly active and robust catalyst that can be used at low loadings is essential to minimize costs. For palladium-catalyzed reactions, developing methods for catalyst recovery and reuse is a major focus of industrial process chemistry.

Solvent and Reagent Selection: The choice of solvents and reagents should prioritize those that are inexpensive, readily available, have low toxicity, and are easily recyclable. The development of solvent-free or aqueous reaction conditions is a key goal of green chemistry.

Reaction Conditions: Optimizing parameters such as temperature, pressure, and reaction time can significantly impact the yield, purity, and energy consumption of the process. The use of continuous flow reactors can offer advantages in terms of safety, efficiency, and scalability compared to traditional batch processes.

Downstream Processing: Developing efficient and scalable methods for product isolation and purification is critical. This may involve techniques such as crystallization, distillation, or chromatography, with a focus on minimizing waste and maximizing product recovery.

| Optimization Parameter | Industrial Consideration | Potential Improvement |

| Catalyst | Cost, activity, stability, recyclability | Use of highly active catalysts at low loadings, development of heterogeneous catalysts for easy separation and reuse. |

| Starting Materials | Cost, availability, safety | Sourcing from bulk chemical suppliers, exploring alternative and more economical starting materials. |

| Solvents | Cost, environmental impact, safety, ease of recovery | Use of greener solvents, development of solvent-free or aqueous reaction conditions. |

| Reaction Conditions | Energy consumption, reaction time, reactor volume | Optimization of temperature and pressure, use of continuous flow technology for improved efficiency and safety. |

| Purification | Cost, efficiency, waste generation | Development of crystallization-based purification methods to avoid costly chromatography, solvent recycling. |

Q & A

Q. What are the common synthetic routes for 1-Benzyl-3-iodobenzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via two primary routes:

- Direct iodination : 1-(Benzyloxy)benzene is treated with iodine and an oxidizing agent (e.g., nitric acid or H₂O₂) under controlled conditions. This method prioritizes regioselectivity but requires careful temperature control (~50–70°C) to avoid over-oxidation .

- Halogen exchange : A brominated precursor (e.g., 1-(benzyloxy)-3-bromobenzene) undergoes substitution with KI in the presence of a Cu catalyst (e.g., CuI). This method is scalable but may require elevated temperatures (80–100°C) and inert atmospheres to suppress side reactions .

Key Considerations : - Oxidizing agents like H₂O₂ improve iodine incorporation efficiency but may necessitate post-reaction quenching.

- Copper catalysts enhance reaction kinetics but can introduce impurities requiring column chromatography for purification.

Q. What are the key physicochemical properties of this compound relevant to its handling in laboratory settings?

- Methodological Answer : Critical properties include:

- Molecular weight : 310.13 g/mol (exact mass: 309.985 Da) .

- Solubility : Sparingly soluble in water; highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and halogenated solvents (e.g., CH₂Cl₂) .

- Stability : Light-sensitive due to the C–I bond; store in amber vials under inert gas (N₂/Ar) at 2–8°C to prevent decomposition .

Analytical Data : - ¹H NMR (CDCl₃): δ 7.4–7.2 (m, aromatic protons), δ 5.1 (s, –OCH₂Ph).

- MS (EI) : m/z 310 [M⁺], 183 [C₆H₅CH₂O⁺] .

Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The iodine atom serves as a superior leaving group compared to bromine or chlorine, enabling efficient participation in:

- Suzuki-Miyaura couplings : Reacts with arylboronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃, 80°C) to form biaryl derivatives. Iodine’s strong electron-withdrawing effect stabilizes transition states, accelerating oxidative addition .

- Ullmann couplings : Forms C–C bonds with aryl halides using Cu nanoparticles, though higher temperatures (120°C) are often required .

Optimization Tip : Use ligand systems like XPhos to enhance Pd catalyst turnover in sterically hindered systems .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to maximize yield while minimizing hazardous byproducts?

- Methodological Answer :

- Green Chemistry Approach : Replace HNO₃ with H₂O₂ in iodination to reduce NOx emissions. Use bio-based solvents (e.g., cyclopentyl methyl ether) instead of DMF to improve safety profiles .

- Catalyst Recycling : Immobilize Cu catalysts on silica or magnetic nanoparticles to enable reuse across multiple halogen exchange cycles, reducing metal waste .

- In situ Monitoring : Employ FTIR or Raman spectroscopy to track iodine incorporation and terminate reactions at ~90% conversion to prevent decomposition .

Q. What role does this compound play in medicinal chemistry, particularly in targeting enzyme inhibition?

- Methodological Answer : The compound acts as a versatile intermediate for:

- Kinase Inhibitors : The iodine atom facilitates late-stage functionalization via cross-coupling to introduce pharmacophores (e.g., pyrazole, quinoline) into lead compounds targeting EGFR or VEGFR .

- PROTACs : Its benzyloxy group serves as a linker in proteolysis-targeting chimeras, enabling degradation of disease-related proteins (e.g., BRD4) .

Case Study : Coupling with 2-fluoro-4-iodoaniline (via Sonogashira) yielded a potent PARP-1 inhibitor (IC₅₀ = 12 nM) .

Q. How can contradictory spectroscopic data (e.g., NMR vs. MS) during characterization be resolved?

- Methodological Answer :

- Multi-Technique Validation : Confirm molecular ion peaks via high-resolution MS (HRMS) and cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Isotopic Purity Check : Ensure iodine-127 enrichment (>99%) via ICP-MS, as isotopic impurities (e.g., ¹²⁹I) can distort MS profiles .